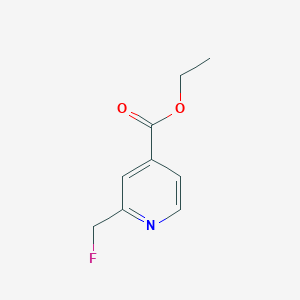

Ethyl 2-(fluoromethyl)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(fluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDJSYVAJRQUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of the Fluoromethyl Moiety

Nucleophilic Substitutions at the Fluoromethyl Group

The fluoromethyl group in Ethyl 2-(fluoromethyl)isonicotinate is activated towards nucleophilic substitution reactions (S_N2). libretexts.org The electron-withdrawing nature of the adjacent pyridine (B92270) nitrogen and the fluorine atom itself polarizes the C-F bond, making the benzylic-like carbon atom electrophilic. libretexts.org Despite the high bond dissociation energy of the C-F bond, this activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles. nih.gov

The general scheme for this reaction involves the attack of a nucleophile on the carbon atom of the fluoromethyl group, leading to the formation of a new bond and the expulsion of the fluoride leaving group. libretexts.org The reaction proceeds via a backside attack, resulting in the inversion of the stereochemical configuration if the carbon were chiral. nih.gov

Key factors influencing these reactions include the strength of the incoming nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles generally lead to faster reaction rates. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline | 2-(Anilinomethyl)isonicotinate derivative |

| Thiol | Thiophenol | 2-(Phenylthiomethyl)isonicotinate derivative |

| Alkoxide | Sodium methoxide | 2-(Methoxymethyl)isonicotinate derivative |

These transformations are pivotal for introducing a wide array of functional groups at the 2-position of the isonicotinate (B8489971) scaffold, thereby enabling the synthesis of diverse compound libraries for various research applications.

Radical Reactions Initiated at or Near the Fluoromethyl Group

While less common than nucleophilic substitutions, radical reactions involving the fluoromethyl group can be initiated under specific conditions. The stability of the resulting benzylic-type radical, stabilized by the adjacent pyridine ring, can drive these transformations. Such reactions typically require a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical activation to generate the initial radical species.

The process can be initiated by the homolytic cleavage of a bond, often facilitated by a radical initiator, to generate a radical that can then abstract a hydrogen atom from the fluoromethyl group, or in some cases, the C-F bond itself might undergo homolysis under harsh conditions. The resulting radical can then participate in various radical-mediated processes, including addition to multiple bonds or atom transfer radical polymerization (ATRP).

Research in this area is less extensive, but the potential for C-C and C-heteroatom bond formation through radical pathways represents an active area of investigation for creating novel molecular structures.

Advanced Derivatization for Complex Molecular Architectures

The functional groups present in this compound serve as versatile handles for the construction of more intricate molecular frameworks.

Formation of Amine and Amide Derivatives from Related Fluorinated Nicotinates

The ethyl ester functionality of fluorinated nicotinates is readily converted into a variety of amide derivatives through aminolysis. sphinxsai.com This reaction involves treating the ester with a primary or secondary amine, often with heating, to yield the corresponding N-substituted nicotinamide. sphinxsai.comgoogle.com This transformation is a cornerstone in medicinal chemistry for creating libraries of compounds with diverse biological activities. sphinxsai.com

Furthermore, the resulting nicotinamides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This two-step sequence provides a reliable route to 2-(fluoromethyl)-4-(aminomethyl)pyridine derivatives.

Table 2: Synthesis of Amide and Amine Derivatives

| Starting Material | Reagent(s) | Intermediate Product | Reagent(s) | Final Product |

|---|---|---|---|---|

| This compound | R¹R²NH | 2-(Fluoromethyl)isonicotinamide | - | - |

The synthesis of fluorinated amine derivatives is of significant interest due to the unique properties that fluorine imparts on molecules, such as increased metabolic stability and binding affinity. nih.gov

Cyclization and Annulation Reactions Employing Ester and Pyridine Functionalities

The strategic arrangement of the ester and the pyridine ring in this compound and its derivatives allows for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are powerful tools for building molecular complexity rapidly.

One common strategy involves the Dieckmann condensation, where an intramolecular reaction of a diester can lead to the formation of a new ring. While this compound itself is not a diester, derivatives can be synthesized where the ester and another functional group can react intramolecularly. For instance, a substituent introduced at the 3-position of the pyridine ring with an active methylene (B1212753) group can undergo cyclization with the ester at the 4-position.

Another approach involves the activation of the pyridine ring itself. The nitrogen atom can be quaternized, making the protons on the adjacent methyl or methylene groups more acidic and thus amenable to deprotonation and subsequent intramolecular reaction with the ester. These cyclization strategies open pathways to novel polycyclic aromatic systems containing a fluorinated pyridine core.

Mechanistic Investigations in Synthesis and Reactivity

Elucidation of Reaction Mechanisms for Fluorine Introduction

The precise control over the introduction of fluorine atoms and fluorinated alkyl groups into organic scaffolds hinges on a deep understanding of the reaction pathways. Researchers have employed a variety of techniques, including spectroscopic analysis, radical trapping experiments, and computational studies, to elucidate the mechanisms of these complex transformations.

Radical-based approaches have emerged as a powerful strategy for the fluorination of C(sp³)–H bonds, particularly at the benzylic position, without the need for pre-installed directing groups. beilstein-journals.orgd-nb.info The general mechanism involves the generation of a carbon-centered radical at the benzylic position, which is then intercepted by a fluorine source. beilstein-journals.org

The generation of the crucial benzylic radical can be achieved through several pathways:

Hydrogen Atom Transfer (HAT): A highly reactive species, often generated photochemically or through the activation of a catalyst, abstracts a hydrogen atom from the benzylic position. beilstein-journals.orgd-nb.info For instance, photoexcited aryl ketones can serve as HAT agents, initiating the fluorination process with electrophilic fluorine sources like Selectfluor. beilstein-journals.org

Single-Electron Transfer (SET): An alternative pathway involves the single-electron oxidation of the substrate to form a radical cation, which then undergoes deprotonation to yield the benzylic radical. beilstein-journals.org

Once the benzylic radical is formed, it undergoes a Fluorine-Atom-Transfer (FAT) step with an electrophilic fluorine reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to furnish the final fluorinated product. beilstein-journals.org These radical fluorination techniques are attractive due to their potential for high selectivity and functional group tolerance. beilstein-journals.orgd-nb.info For example, silver-catalyzed methods have been developed that utilize unprotected amino acids as radical precursors to facilitate HAT at the benzylic site for subsequent fluorination. escholarship.org

Electron-donor-acceptor (EDA) complexes have gained significant attention as a means to generate radical species under mild, visible-light-mediated conditions, often without the need for an external photocatalyst. researchgate.netresearchgate.net An EDA complex is formed through the association of an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov Upon photoexcitation, a single-electron transfer (SET) occurs within the complex, from the donor to the acceptor, generating a radical ion pair. researchgate.netnih.gov

This strategy has been successfully applied to radical trifluoromethylation and other fluoroalkylation reactions. nsf.govrsc.org In the context of reactions related to ethyl 2-(fluoromethyl)isonicotinate, studies on EDA complexes derived from acylated ethyl isonicotinate (B8489971) N-oxide acceptors are particularly insightful. nsf.gov These complexes, when formed with a suitable electron donor like 2-methoxynaphthalene, undergo photoexcitation leading to a fast N–O bond fragmentation. nsf.gov This process generates the desired radical species for subsequent C-H functionalization. A key advantage of this system is that it can overcome the common issue of rapid back electron transfer, which can deactivate the photoexcited complex, and allows for the regeneration of the donor species, enabling a catalytic cycle. nsf.gov

Table 1: Components and Outcome of a Catalytic EDA Complex Platform for Radical Trifluoromethylation

| Component | Role | Key Feature |

| Acylated Ethyl Isonicotinate N-Oxide | Electron Acceptor | Undergoes N-O bond fragmentation upon photoexcitation. nsf.gov |

| 2-Methoxynaphthalene | Electron Donor | Regenerated during the catalytic cycle. nsf.gov |

| Visible Light | Energy Source | Initiates the single-electron transfer within the EDA complex. nsf.gov |

| Trifluoroacetic Anhydride | Activating Agent | Used in excess with ethyl isonicotinate N-oxide. nsf.gov |

This EDA complex-mediated approach has proven effective for the trifluoromethylation of various heteroarenes and demonstrates scalability, highlighting its potential for practical synthetic applications. nsf.govrsc.org

Single-electron transfer (SET) is a fundamental step in many catalytic fluorination and fluoromethylation reactions, particularly those proceeding through radical intermediates. nih.gov As discussed previously, the photoexcitation of EDA complexes initiates an intermolecular SET event, which is the primary step in generating the reactive radical ion pair. nih.gov

Beyond EDA complexes, SET processes are integral to various catalytic cycles. For example, in some palladium-catalyzed fluorinations, a Pd(II) complex can be oxidized to a Pd(III) species by an electrophilic fluorinating agent like Selectfluor via a SET mechanism. nih.gov This SET event can be the turnover-limiting step of the catalytic cycle. nih.gov The resulting high-valent palladium species then participates in the C-F bond formation.

Similarly, SET can occur between a Lewis acid and a Lewis base pair, generating radicals that can initiate further reactions. mdpi.com This process reveals that common Lewis acids can act as effective one-electron redox catalysts. The generation of radicals through SET is a versatile strategy that underpins many modern catalytic transformations for introducing fluorine-containing groups into organic molecules.

Understanding Regioselectivity and Stereoselectivity in Fluorine-Containing Transformations

Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the newly introduced fluorine-containing group is a central challenge in synthetic chemistry.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the context of C-H functionalization of arenes, such as those related to the isonicotinate scaffold, directing groups are often employed to control the site of reaction. However, strategies like the palladium/norbornene co-catalysis (discussed in 4.3.1) have enabled the functionalization of remote C-H bonds, offering non-traditional regioselectivities. handwiki.org In radical cascade reactions enabled by EDA complexes, the selectivity can be governed by the inherent polar effects of the reacting species. rsc.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In fluorination reactions, the development of catalytic enantioselective methods is of high importance. This is often achieved by using chiral catalysts that create a chiral environment around the substrate, favoring the approach of the fluorinating agent from one face. Various catalytic systems based on titanium, nickel, and palladium have been developed for the enantioselective fluorination of substrates like β-ketoesters and oxindoles, achieving high levels of enantiomeric excess. acs.org The choice of the fluorine source, such as NFSI over Selectfluor, can also significantly influence the stereoselectivity in certain catalytic systems. acs.org

Mechanistic Roles of Catalytic Systems

Catalytic systems are crucial for achieving efficient and selective fluorination and fluoromethylation reactions under mild conditions. The catalyst's role often involves activating the substrate, the fluorinating agent, or both, and controlling the reaction's chemo-, regio-, and stereoselectivity.

A powerful strategy for the site-selective C-H functionalization of aryl halides is the co-catalytic use of palladium and norbornene, often referred to as the Catellani reaction. nih.govnih.gov This methodology has been successfully extended to the C-H fluoromethylation of aryl iodides, providing a versatile tool for the synthesis of fluoromethylated arenes. nih.gov

The mechanistic cycle of this cooperative catalysis is a multi-step process:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl iodide to a Pd(0) species, forming an arylpalladium(II) intermediate. nih.gov

Norbornene Insertion: The norbornene molecule then inserts into the aryl-palladium bond. This step is crucial as it brings the palladium center into proximity with a previously remote ortho-C-H bond of the aryl ring. handwiki.orgrsc.org

C-H Activation: The palladium center then activates this ortho-C-H bond, forming a five-membered palladacycle known as an alkyl-norbornyl-palladacycle (ANP). nih.gov

Functionalization: This key ANP intermediate can then react with an electrophile. In the case of fluoromethylation, a source of a fluoromethyl group, such as the industrial raw material CH₂IF, is used. nih.gov

Reductive Elimination & Norbornene Extrusion: Following the introduction of the fluoromethyl group, the cycle is completed by reductive elimination and the extrusion of the norbornene molecule, which acts as a transient mediator, regenerating the active Pd catalyst. handwiki.orgrsc.org

Table 2: Key Steps in Pd/Norbornene-Catalyzed C-H Fluoromethylation

| Step | Description | Key Intermediate/Process |

| 1 | Oxidative Addition | Arylpalladium(II) complex formation from aryl iodide and Pd(0). nih.gov |

| 2 | Norbornene Insertion | Insertion into the Ar-Pd bond, positioning the catalyst. handwiki.orgrsc.org |

| 3 | C-H Activation | Formation of a five-membered palladacycle (ANP). nih.gov |

| 4 | Fluoromethylation | Reaction of the palladacycle with a fluoromethyl source (e.g., CH₂IF). nih.gov |

| 5 | Catalyst Regeneration | Reductive elimination and extrusion of the norbornene mediator. handwiki.orgrsc.org |

The use of norbornene as a transient mediator is what allows for the functionalization of a C-H bond that is remote from the initial site of palladium coordination, a feat that is difficult to achieve with traditional cross-coupling methods. handwiki.orgnih.gov This cooperative catalytic system showcases excellent functional group tolerance and has been applied to the late-stage modification of complex, biorelevant molecules. nih.gov

Lewis Base Catalysis (e.g., Isonicotinates in Decarboxylative Borylation)

Isonicotinate esters, such as tert-butyl isonicotinate and ethyl isonicotinate, have been identified as effective organocatalysts in decarboxylative borylation reactions. nih.govacs.org These reactions are valuable for the conversion of carboxylic acids into versatile boronate esters. The catalytic cycle is understood to be initiated by the Lewis basic nitrogen atom of the isonicotinate.

In a typical decarboxylative borylation of a carboxylic acid, the acid is first converted to a redox-active ester, for instance, an N-hydroxyphthalimide (NHP) ester. The isonicotinate catalyst then plays a crucial role in the subsequent steps. Mechanistic analyses of reactions using tert-butyl isonicotinate suggest a pathway involving the formation of a transient aryl radical from the redox-active ester. This radical then couples with a pyridine-stabilized boryl radical. nih.gov The activation of the redox-active ester is proposed to occur via an intramolecular single-electron-transfer (SET) process within a pyridine-diboron-phthalimide adduct, which notably allows the reaction to proceed under base-free conditions. nih.gov

A convenient protocol for the organocatalytic decarboxylative borylation of various cyclopropane (B1198618) carboxylic acids via their N-hydroxyphthalimide esters has been demonstrated using tert-butyl or ethyl isonicotinate as the catalyst. acs.org This highlights the utility of isonicotinate-based catalysts in synthesizing valuable boronic esters from readily available carboxylic acids. acs.org

Computational Chemistry in Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms and analyzing the structures and energies of transition states. researchgate.net While no specific computational studies focusing on this compound were found, the application of these methods to similar systems provides a framework for how such an analysis would be approached.

For instance, computational studies on nucleophilic substitution reactions have utilized DFT to map potential energy surfaces, identifying reactants, intermediates, transition states, and products. researchgate.net This allows for a detailed understanding of the reaction pathway and the factors influencing it, such as solvent effects.

In the context of fluorination reactions, computational analysis has been employed to understand the reactivity of various fluorinating agents and to elucidate the mechanisms of catalytic processes. mdpi.com These studies can reveal crucial details about the transition state, such as the influence of polar effects and halogen atom polarizability, which in turn dictate kinetic selectivity. mdpi.com

A computational investigation into this compound would likely focus on:

Calculating the Lewis basicity of the pyridine (B92270) nitrogen and comparing it to other isonicotinate catalysts.

Modeling the formation and stability of the proposed pyridine-diboron-phthalimide adduct in a decarboxylative borylation reaction.

Analyzing the transition state for the single-electron-transfer step to understand the energetic barriers and the influence of the fluoromethyl group.

Predicting the reaction kinetics and thermodynamics to compare its potential catalytic efficiency with existing catalysts.

Such computational work would be invaluable for predicting the reactivity of this compound and guiding the design of new catalytic systems.

Applications of Ethyl 2 Fluoromethyl Isonicotinate As a Synthetic Building Block

Construction of Fluorine-Containing Heterocycles

The pyridine (B92270) scaffold is a ubiquitous feature in many functional molecules. The ability to introduce a fluoromethyl group onto this scaffold provides a direct pathway to novel fluorinated heterocycles, which are of significant interest in medicinal and materials chemistry.

Ethyl 2-(fluoromethyl)isonicotinate serves as a foundational component for the synthesis of more elaborate fluorinated pyridine derivatives. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the pyridine ring itself can undergo various coupling reactions. For instance, processes used for creating complex pyridines, such as those involving transition-metal-catalyzed cross-coupling, can be applied to build larger structures from this initial block. nih.gov The synthesis of fluoromethylpyridines is a key step in accessing intermediates for various industries. google.com

Furthermore, this building block is instrumental in the synthesis of functionalized bipyridines. Bipyridines, which consist of two coupled pyridine rings, are highly important as ligands in coordination chemistry and as core structures in functional materials. rsc.org Synthetic strategies often involve the coupling of two different pyridine units. This compound can act as one of these units, allowing for the creation of bipyridine ligands that bear a fluoromethyl substituent, thereby tuning the electronic and steric properties of the resulting metal complexes. rsc.org

Table 1: Synthetic Transformations for Heterocycle Construction

| Starting Material | Reaction Type | Product Class | Potential Application |

| This compound | Hydrolysis & Amide Coupling | Fluorinated Pyridine Amides | Medicinal Chemistry |

| This compound | Cross-Coupling (e.g., Suzuki, Stille) | Fluorinated Bipyridines | Ligands for Catalysis, Functional Materials |

| This compound | Reduction of Ester | (2-(Fluoromethyl)pyridin-4-yl)methanol | Further Synthetic Elaboration |

Incorporation into Multicyclic and Fused Ring Systems

The development of complex, three-dimensional molecules often requires the construction of multicyclic or fused ring systems. researchgate.net this compound can be a key precursor in synthetic routes designed to build such architectures. The functional groups on the molecule can be used as handles to participate in cyclization reactions. For example, the pyridine ring and its substituents can be elaborated into diene systems suitable for intramolecular Diels-Alder reactions, a powerful method for forming fused bicyclic structures. rsc.org This approach allows for the rapid assembly of complex scaffolds containing a fluorinated pyridine ring, a motif of growing importance in drug discovery and materials science. researchgate.netrsc.org

Utility in Target-Oriented Synthesis and Molecular Diversification

Beyond its role in building core heterocyclic structures, this compound is a crucial intermediate in the synthesis of highly specialized, functional molecules designed for specific targets and applications.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 (¹⁸F) is the most widely used radioisotope for PET due to its ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.govmdpi.com

This compound is a valuable building block for the synthesis of complex precursor molecules used in late-stage radiofluorination. mdpi.com The general strategy involves synthesizing a larger molecule that contains a suitable leaving group (e.g., tosylate, nitro group, or a hypervalent iodine moiety). This non-radioactive precursor is then reacted with [¹⁸F]fluoride ion in the final step to introduce the radioactive isotope just before use. mdpi.comosti.gov The chemical structure of this compound provides a stable, fluorinated scaffold that can be incorporated into these precursors, ultimately enabling the production of ¹⁸F-labeled PET imaging agents for research in oncology, neurology, and cardiology. nih.gov

Table 2: Properties of Fluorine-18 for PET Imaging

| Property | Value/Description | Significance in PET |

| Half-life | 109.8 minutes | Allows for synthesis, purification, and imaging over several hours. nih.govmdpi.com |

| Decay Mode | 97% Positron Emission (β+) | The basis for PET imaging detection. nih.gov |

| Positron Energy (Eβ+ max) | 635 keV | Low energy contributes to higher spatial resolution in images. nih.gov |

| Production | Cyclotron via ¹⁸O(p,n)¹⁸F reaction | Enables large-scale, high-purity production of [¹⁸F]fluoride. nih.gov |

Intermediates for the Development of Agrochemicals and Functional Materials

The introduction of fluorine into active molecules is a well-established strategy in the agrochemical industry to enhance efficacy and metabolic stability. Fluoromethylpyridines, derived from precursors like this compound, are valuable intermediates in the synthesis of modern herbicides and pesticides. google.com The presence of the fluoromethyl group can lead to improved biological activity and favorable environmental profiles.

In the realm of functional materials, the pyridine component of the molecule is of particular interest. Pyridine and bipyridine units are excellent ligands for coordinating with metal ions. By incorporating this compound into larger polymeric or macromolecular structures, materials with tailored electronic, optical, or catalytic properties can be developed. rsc.org The fluorine atom can fine-tune these properties through its strong electron-withdrawing effects, influencing the performance of the resulting material in applications such as organic light-emitting diodes (OLEDs) or chemical sensors.

Fluorine-containing compounds are prominently featured in modern pharmaceuticals, with a significant percentage of newly approved drugs containing at least one fluorine atom. nih.govnih.gov The use of fluorinated building blocks like this compound is a cornerstone of medicinal chemistry. researchgate.net The fluoromethyl group (-CH₂F) is considered a bioisostere of a hydroxyl group (-OH) or a methyl group (-CH₃), but with profoundly different electronic properties. Its introduction can lead to significant improvements in a drug candidate's profile.

Table 3: Impact of Fluorination in Medicinal Chemistry

| Property Modified | Rationale |

| Metabolic Stability | C-F bonds are stronger than C-H bonds, blocking sites of metabolic oxidation by cytochrome P450 enzymes. |

| Binding Affinity | The high electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. |

| Lipophilicity (logP) | Fluorination generally increases lipophilicity, which can affect membrane permeability and bioavailability. |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the pyridine nitrogen, altering solubility and target engagement. |

This compound provides medicinal chemists with a versatile scaffold to incorporate these benefits into new therapeutic agents targeting a wide range of diseases. sigmaaldrich.comuni.lu

Development of Novel Organofluorine Reagents from this compound Derivatives

The synthesis of novel organofluorine reagents is a cornerstone of modern medicinal and agricultural chemistry. The introduction of fluorine into organic molecules can significantly alter their biological properties. While direct information on the application of this compound derivatives as novel fluorinating agents is limited, the broader context of creating such reagents from fluorinated heterocyclic compounds provides a framework for its potential utility.

The development of new fluorinating agents often involves the strategic placement of electron-withdrawing groups to modulate the reactivity of the fluorine-carbon or fluorine-heteroatom bond. In principle, derivatives of this compound could be explored for this purpose. For instance, modification of the ester group or further substitution on the pyridine ring could potentially lead to precursors for new electrophilic or nucleophilic fluorinating agents.

Research into fluorinated pyridines has shown that these structures can serve as platforms for new reagents. For example, N-fluoropyridinium salts are a well-established class of electrophilic fluorinating agents. nih.gov These are typically synthesized by the direct fluorination of pyridine derivatives. nih.gov A hypothetical pathway could involve the transformation of this compound into a series of derivatives which are then subjected to fluorination to generate novel N-fluoropyridinium salts with unique reactivity profiles.

A study on the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® resulted in the synthesis of 2-(fluoromethyl)pyridines. mdpi.comnih.gov While this research focuses on the synthesis of the fluoromethyl pyridine core, it highlights a methodology that could potentially be adapted for derivatives of this compound. The resulting compounds from such reactions could then be evaluated for their capacity to act as fluorinating agents themselves.

The table below outlines hypothetical derivatives of this compound and their potential, though not yet documented, roles in the development of new organofluorine reagents.

| Hypothetical Derivative | Potential Transformation | Target Reagent Class | Potential Application |

| 2-(Fluoromethyl)isonicotinic acid | Conversion to an acyl halide, followed by reaction with a source of electrophilic fluorine. | Acyl Hypofluorites | Electrophilic fluorination of alkenes and aromatics. |

| N-Oxide of this compound | Reaction with fluorinating agents like triflyl fluoride (B91410). | N-Fluoro-pyridinium-N-oxide salts | Electrophilic fluorination under mild conditions. |

| Aminated derivatives of this compound | Diazotization followed by fluorination (Balz-Schiemann type reaction). | Aryl-F Reagents | Introduction of fluorine onto aromatic systems. |

| Hydrolyzed and Decarboxylated Product (2-Fluoromethylpyridine) | N-fluorination with reagents like F2/N2 in the presence of a Lewis acid. nih.gov | N-Fluoropyridinium salts | General electrophilic fluorination. |

It is crucial to emphasize that the pathways described in the table are speculative and based on established principles of organofluorine chemistry. Further dedicated research is required to explore and validate the transformation of this compound derivatives into novel and practical organofluorine reagents.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like ethyl 2-(fluoromethyl)isonicotinate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and structural location of the fluoromethyl group.

For this compound, the ¹⁹F NMR spectrum is expected to show a signal corresponding to the -CH₂F group. The chemical shift of this signal provides insight into the electronic effects of the pyridine (B92270) ring. The signal will appear as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group (²JFH coupling). The broad chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, offering clear diagnostic information. nih.gov The chemical shift is typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Table 1: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| -CH₂F | -200 to -220 (vs. CFCl₃) | Triplet (t) | ²JFH ≈ 47-50 Hz |

Note: Predicted values are based on typical ranges for similar aliphatic fluorides.

¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the ethyl ester protons and the protons on the pyridine ring and the fluoromethyl group. The ethyl group will present as a quartet for the methylene (-OCH₂CH₃) protons coupled to the methyl protons, and a triplet for the methyl (-OCH₂CH₃) protons coupled to the methylene protons. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the two substituents. The methylene protons of the fluoromethyl group (-CH₂F) will appear as a doublet due to coupling with the fluorine atom (²JHF).

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (around 160-170 ppm). The carbons of the pyridine ring will resonate in the aromatic region, with their shifts influenced by the electronegative nitrogen and the substituents. The fluoromethyl carbon (-CH₂F) will show a characteristic doublet due to one-bond coupling with the fluorine atom (¹JCF), which is a strong indicator of the C-F bond. The ethyl group carbons will appear at upfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Shift (δ, ppm) | Assignment | Predicted Shift (δ, ppm) |

| Ethyl (-OCH₂CH₃) | ~1.4 (t, 3H) | Ethyl (-OC H₂C H₃) | ~14 (CH₃), ~62 (CH₂) |

| Ethyl (-OCH₂CH₃) | ~4.4 (q, 2H) | Fluromethyl (-C H₂F) | ~80-85 (d, ¹JCF ≈ 170-180 Hz) |

| Fluromethyl (-CH₂F) | ~5.6 (d, 2H, ²JHF ≈ 48 Hz) | Pyridine Ring Carbons | ~120-155 |

| Pyridine Ring Protons | ~7.5-8.8 (m, 3H) | Ester Carbonyl (-C =O) | ~164 |

Note: Predicted chemical shifts are estimates based on data for ethyl isonicotinate (B8489971) and related structures. shd-pub.org.rsnih.govchemicalbook.comchemicalbook.com t = triplet, q = quartet, d = doublet, m = multiplet.

For this compound, HMBC can be used to:

Confirm the position of the substituents by observing correlations between the fluoromethyl protons (-CH₂F) and the C2, C1, and C3 carbons of the pyridine ring.

Verify the ester linkage by showing correlations from the ethyl methylene protons (-OCH₂CH₃) to the carbonyl carbon.

Link the pyridine ring protons to their corresponding carbons and adjacent carbons, confirming their positions relative to the substituents.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₀FNO₂), the expected monoisotopic mass is 183.06955 Da. uni.lu HRMS can confirm this mass with high precision (typically to within 5 ppm), which provides strong evidence for the compound's identity and purity. shd-pub.org.rs

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₁FNO₂⁺ | 184.07683 |

| [M+Na]⁺ | C₉H₁₀FNNaO₂⁺ | 206.05877 |

Data sourced from PubChem predictions. uni.lu

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the ethyl group, or loss of the fluoromethyl radical. libretexts.orgyoutube.com The stability of the resulting pyridine-containing fragment ions often makes them prominent peaks in the spectrum. fluorine1.ru

While this compound is amenable to analysis by mass spectrometry, derivatization can be employed to improve ionization efficiency and detection sensitivity, particularly in complex matrices. researchgate.net For pyridine carboxylic acid esters, derivatization strategies often target the basic nitrogen atom of the pyridine ring to create a permanently charged species, which enhances its response in electrospray ionization (ESI) mass spectrometry. nih.govberkeley.edu

For instance, quaternization of the pyridine nitrogen with an alkylating agent can introduce a fixed positive charge. This method is advantageous as it creates a derivative that ionizes exceptionally well in positive-ion ESI-MS, leading to lower limits of detection. researchgate.net While often used for the parent carboxylic acids, these principles can be adapted for the ester derivative to enhance its detection in trace analysis scenarios.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the molecular structure and electronic properties of organic compounds like this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the ethyl ester, the fluoromethyl group, and the pyridine ring. The carbonyl (C=O) stretching vibration of the ester group is typically a strong, sharp band found in the region of 1735-1750 cm⁻¹. vscht.cz The C-O stretching vibrations of the ester are expected to appear in the 1300-1000 cm⁻¹ range. vscht.cz

Vibrations associated with the pyridine ring, including C=C and C=N stretching, generally occur in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the ethyl group's aliphatic chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the fluoromethyl group introduces a C-F stretching vibration, which is typically found in the 1400-1000 cm⁻¹ range; its exact position can be influenced by the surrounding molecular structure. For comparison, the FTIR spectrum of the parent compound, ethyl isonicotinate, shows the characteristic ester and pyridine absorptions. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C=C, C=N (Pyridine) | Stretch | 1600 - 1400 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring and conjugated systems involving carbonyl groups exhibit characteristic absorptions in the UV-Vis region. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyridine ring and, to a lesser extent, n → π* transitions of the carbonyl oxygen's lone pair electrons. These transitions can be sensitive to the solvent environment and substitution on the pyridine ring. nih.gov For similar compounds, electronic transitions are often calculated using time-dependent density functional theory (TD-DFT) to correlate observed absorption bands with specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are powerful computational tools used to model and predict the properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), can be employed to optimize the ground-state molecular geometry.

These calculations yield key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. The distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack.

Table 3: Parameters Derivable from DFT Calculations

| Calculated Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles in the gas phase |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical stability and electronic excitation energy |

| Mulliken Atomic Charges | Predicts the partial charge distribution across the molecule |

Prediction of Spectroscopic Parameters and Conformational Analysis

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results. DFT methods can calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. scielo.org.za By simulating the vibrational modes, each peak in an experimental IR spectrum can be attributed to specific bond stretches, bends, or torsions within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can predict the wavelengths of electronic transitions, providing a theoretical basis for interpreting UV-Vis spectra. scielo.org.za

Conformational analysis is another area where computational chemistry provides crucial insights. lumenlearning.com For this compound, key conformational questions involve the rotation around the single bonds connecting the ester and fluoromethyl groups to the pyridine ring. DFT calculations can determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. scilit.com This analysis reveals the preferred three-dimensional shape of the molecule, which is essential for understanding its interactions and reactivity.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthesis Approaches for Fluoromethylated Isonicotinates

The chemical industry's growing focus on sustainability is driving the development of "green" synthesis routes. For fluoromethylated isonicotinates, this involves moving away from hazardous reagents and energy-intensive processes. Future research will likely prioritize:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (like SC-CO₂), ionic liquids, and bio-based solvents. mdpi.com Techniques like per-aqueous liquid chromatography (PALC) and supercritical fluid chromatography (SFC) exemplify this shift in analytical chemistry, which often mirrors synthetic trends. mdpi.com

Energy-Efficient Methodologies: The adoption of microwave-assisted and ultrasound-assisted techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Microwave irradiation, for instance, has been successfully used in the synthesis of ethyl isonicotinate (B8489971), a related precursor, demonstrating its potential for derivatization reactions. chemicalbook.com

Safer Fluorinating Agents: A major challenge is finding alternatives to traditional fluoromethylating agents like chlorofluorocarbons (CFCs) and hydrofluorobromocarbons (HFBCs), which are regulated due to their environmental impact. nih.gov Research into stable, easy-to-handle, and efficient reagents for fluoromethylation is crucial for developing sustainable industrial processes. nih.gov

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and innovations in this area are critical for the selective and efficient production of complex molecules like Ethyl 2-(fluoromethyl)isonicotinate. nih.gov Key areas of innovation include:

Transition-Metal Catalysis: Catalysts based on metals like palladium, rhodium, copper, and nickel are instrumental in forming carbon-fluorine bonds. nih.govbeilstein-journals.org For example, Rh(III)-catalyzed C-H functionalization has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Molybdenum-based catalysts have also shown promise in introducing trifluoromethyl groups into organic molecules. mit.edu

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with high levels of enantioselectivity. Chiral amine derivatives, for example, have been used in the asymmetric α-fluorination of aldehydes. nih.gov

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. acs.org This method can be used for the fluoromethylation of carbon-carbon multiple bonds, offering a redox-neutral process that can even be powered by sunlight. acs.org

Enhanced Selectivity: A significant challenge in functionalizing pyridine (B92270) rings is controlling the position of the new group (regioselectivity). researchgate.netuni-muenster.de Innovations focus on developing catalytic systems that can precisely target a specific position on the pyridine ring, such as the C-3 position, which has traditionally been difficult to functionalize. chemrxiv.orgchemistryviews.org Research into controlling catalyst nanoparticle size and spacing has shown a direct impact on reaction selectivity, offering another avenue for optimization. harvard.edu

Table 1: Examples of Catalytic Systems for Fluorination and Fluoroalkylation This table is generated based on research findings in the field and may not be directly applicable to this compound without specific experimental validation.

| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Ti/TADDOL | Enantioselective Fluorination | β-ketoesters | Accelerates fluorination by catalyzing enolization. | acs.org |

| Cu(II)/Bis(oxazoline) | Enantioselective Fluorination | β-ketoesters | Use of HFIP as an additive is crucial for high enantioselectivity. | acs.org |

| Ni(II)/DBFOX-Ph | Enantioselective Fluorination | Carbonyl Compounds | Provides extremely high levels of enantioselectivity. | acs.org |

| [Cp*RhCl₂]₂/Acetate Salt | C-H Functionalization | α,β-unsaturated oximes | Enables synthesis of multi-substituted pyridines. | nih.gov |

| [Ru(bpy)₃]²⁺ | Photoredox Catalysis | Alkenes/Alkynes | Mild, visible-light-driven radical fluoromethylation. | acs.org |

Exploration of Novel Reaction Pathways for the Fluoromethyl Moiety

The introduction of the monofluoromethyl (-CH₂F) group is a significant area of research. nih.gov While traditional methods exist, the exploration of novel pathways is essential for improving efficiency and expanding the scope of accessible molecules. Future research will likely focus on:

Radical Fluoromethylation: Generating fluoromethyl radicals from precursors like fluoroiodomethane (B1339756) using visible light and a halogen atom transfer (XAT) agent is a promising strategy. nih.gov This approach avoids the need for highly reducing photocatalysts often required for single-electron transfer (SET) pathways. nih.gov

Nucleophilic Activation of Pyridines: A key challenge with pyridine rings is their electron-deficient nature, which hinders reactions with electrophiles. chemrxiv.org A novel strategy involves the temporary nucleophilic activation of the pyridine ring, for example, through hydrosilylation. chemrxiv.orgchemistryviews.orgnih.gov This generates an enamine-like intermediate that can readily react with an electrophilic fluoromethylating source.

Direct C-H Functionalization: The ability to directly replace a carbon-hydrogen bond with a carbon-fluoromethyl bond is a highly sought-after transformation as it reduces the number of synthetic steps. Palladium-catalyzed methods for diastereoselective C(sp³)-H fluorination and manganese-catalyzed oxidative C(sp³)-H bond fluorination represent significant advances in this area. chinesechemsoc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers numerous advantages for the synthesis of fluorinated compounds. This technology is a significant emerging trend for producing molecules like this compound.

Enhanced Safety and Control: Many fluorination reactions are highly exothermic. Flow reactors provide superior heat transfer and temperature control, minimizing the risk of runaway reactions. acs.org

Increased Efficiency and Scalability: Continuous-flow routes can significantly shorten reaction times and allow for easier scaling up of production compared to traditional batch processes. acs.org An automated and scalable flow route has been successfully developed for introducing trifluoromethyl groups onto various heterocycles. acs.org

Improved Yield and Purity: By precisely controlling reaction parameters, flow chemistry can lead to higher yields and purities, often reducing the need for intermediate purification steps. acs.orgacs.org

Expanding the Scope of Synthetic Applications in Material Science and Chemical Biology

The unique properties imparted by fluorine atoms mean that fluorinated compounds are of great interest in diverse fields. nih.govacs.org The incorporation of a fluoromethyl group, as in this compound, can profoundly influence molecular properties.

Medicinal Chemistry and Chemical Biology: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, bioavailability, lipophilicity, and binding affinity. nih.govmit.edu The monofluoromethyl group is often used as a bioisosteric substitute for other functional groups. nih.gov Future research will involve incorporating fluoromethylated isonicotinates into larger molecules to develop new therapeutic agents.

Material Science: Fluorinated heterocycles are increasingly important in the development of advanced materials. nih.gov The introduction of fluorine can alter electronic properties, thermal stability, and surface characteristics. Future applications could see fluoromethylated pyridines used in the synthesis of polymers, liquid crystals, or organic light-emitting diodes (OLEDs).

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(fluoromethyl)isonicotinate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For fluoromethyl-substituted isonicotinates, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF is critical to facilitate deprotonation and nucleophilic attack . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for fluoromethylating agents) should be optimized via Design of Experiments (DoE) to maximize yield. Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoromethyl peak at ~4.8 ppm in DMSO-d₆).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- Elemental Analysis : Match calculated vs. observed C, H, N, F content .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and fluoromethyl groups. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC₅₀ vs. EC₅₀).

- Metabolic Stability : Test stability in liver microsomes to identify species-specific metabolism (e.g., human vs. murine).

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Orthogonal Assays : Validate findings with SPR (binding affinity) and enzymatic activity assays .

Q. What strategies are effective for probing the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive).

- Docking Simulations : Use Schrödinger Suite or AutoDock to model binding poses with target enzymes (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis : Validate key residues (e.g., catalytic triad) via site-directed mutagenesis .

Q. How can structural modifications at the fluoromethyl or ester positions enhance target selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., trifluoromethyl, bromomethyl) and compare activity.

| Substituent | IC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| –CH₂F | 120 ± 15 | 8.5 |

| –CF₃ | 85 ± 10 | 4.2 |

| –Br | 200 ± 20 | 12.1 |

- Computational QSAR : Develop models to predict steric/electronic effects on binding .

Q. How should researchers address unexpected by-products during scale-up synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or ReactIR to detect intermediates (e.g., acyl fluorides).

- By-product Identification : Isolate via flash chromatography and characterize via NMR/MS.

- Process Optimization : Adjust stoichiometry (e.g., excess fluoromethylating agent) or switch to flow chemistry for better heat/mass transfer .

Data Analysis & Reporting Guidelines

Q. What statistical practices are essential for reporting biological activity data?

- Methodological Answer :

- Replicates : Use ≥3 independent experiments (n=3) with technical triplicates.

- Error Bars : Report SEM (standard error of the mean) for biological variability.

- Significance Testing : Apply ANOVA with post-hoc Tukey test (*p<0.05). Avoid "significant" without p-values .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Include exact equivalents, solvent grades, and equipment (e.g., microwave reactor settings).

- Supporting Information : Provide NMR spectra (with integration values), HPLC chromatograms, and HRMS data in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.